

CP-547,632: A Comparative Guide for Angiogenesis Research

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Compound of Interest

Compound Name: CP-547632

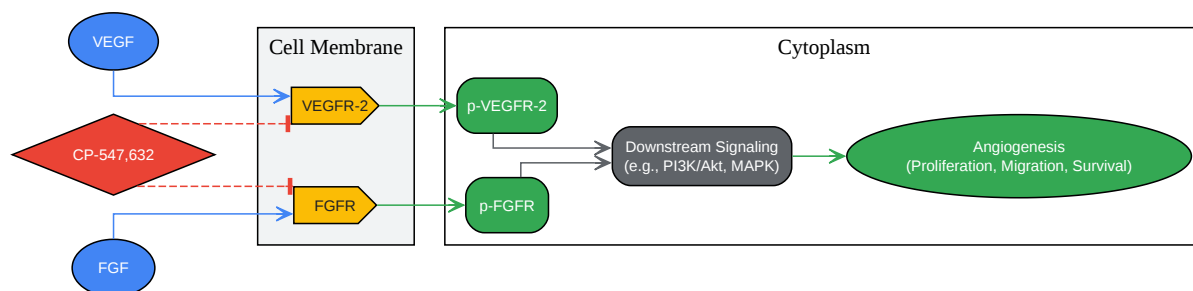
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CP-547,632 with other angiogenesis inhibitors, supported by experimental data and detailed protocols. CP-547,632 is a potent, orally active small molecule inhibitor of both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor (FGF) kinases, key mediators of angiogenesis.

Mechanism of Action of CP-547,632

CP-547,632 is an ATP-competitive inhibitor that targets the tyrosine kinase activity of VEGFR-2 and FGF receptors.^{[1][2]} By blocking the autophosphorylation of these receptors, it effectively abrogates downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, all critical steps in the formation of new blood vessels.^{[1][3]} This dual-targeting capability makes CP-547,632 a valuable tool for studying the roles of both VEGF and FGF signaling in angiogenesis.



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Caption: Mechanism of action of CP-547,632.

Comparative Performance Data

This section provides a quantitative comparison of CP-547,632 with other commonly used angiogenesis inhibitors. The data highlights the potency and selectivity of these compounds against their respective targets.

Compound	Target(s)	IC50 (nM)	Assay Type	Reference
CP-547,632	VEGFR-2	11	Enzyme Assay	[1][3]
FGF	9	Enzyme Assay	[1][3]	
VEGFR-2 (cellular)	6	Whole-Cell Phosphorylation	[1][3]	
Vandetanib (ZD-6474)	VEGFR-2	40	Enzyme Assay	
EGFR	500	Enzyme Assay		
Bevacizumab (Avastin)	VEGF-A	Binds to ligand	N/A	
Trebananib (AMG 386)	Angiopoietin-1/-2	Binds to ligand	N/A	
TRC105 (Carotuximab)	Endoglin (CD105)	Binds to receptor	N/A	

Note: IC50 values can vary depending on the specific assay conditions. This table is intended for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments used to characterize CP-547,632 and other angiogenesis inhibitors are provided below.

In Vitro Assays

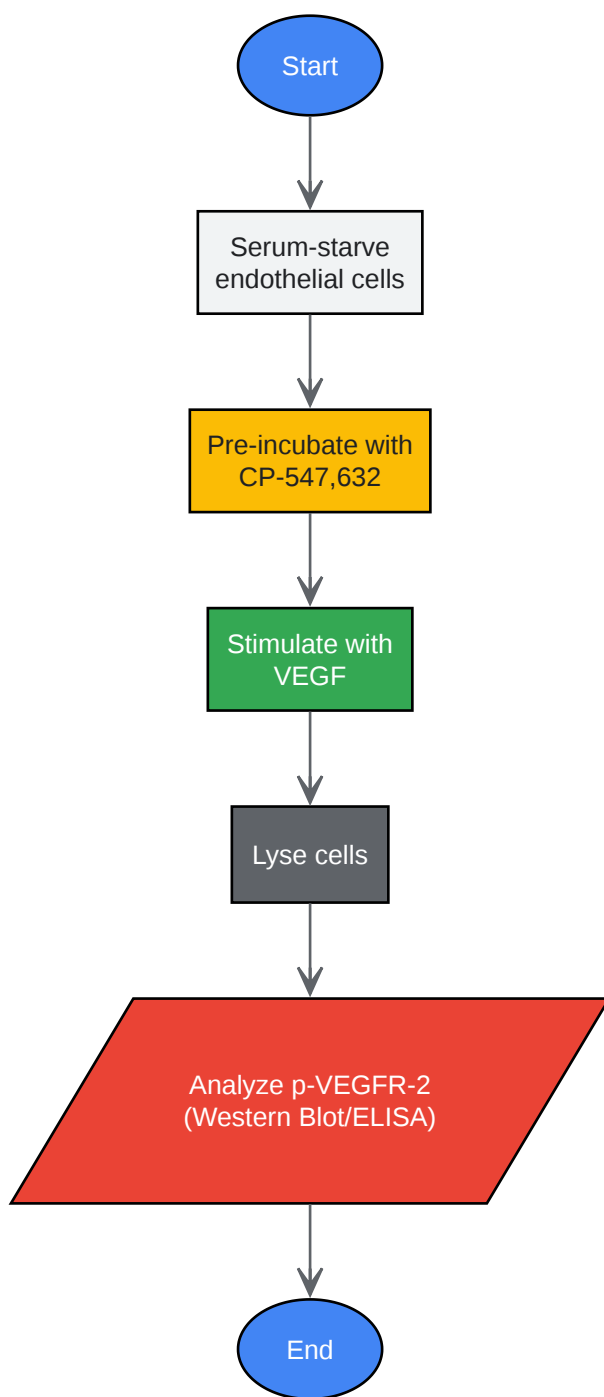
1. VEGFR-2 Kinase Inhibition Assay

- Objective: To determine the in vitro potency of a compound against the enzymatic activity of VEGFR-2.
- Methodology:

- Recombinant human VEGFR-2 kinase domain is incubated with a peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in a kinase buffer.
- The test compound (e.g., CP-547,632) is added at various concentrations.
- The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 45 minutes).
- The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or by detecting the phosphorylated tyrosine on the substrate with a specific antibody.
- IC50 values are calculated from the dose-response curves.

2. Whole-Cell VEGFR-2 Phosphorylation Assay

- Objective: To assess the ability of a compound to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context.
- Methodology:
 - Endothelial cells (e.g., HUVECs) are serum-starved to reduce basal receptor phosphorylation.
 - Cells are pre-incubated with the test compound at various concentrations.
 - Cells are then stimulated with VEGF to induce VEGFR-2 phosphorylation.
 - Cell lysates are prepared, and the levels of phosphorylated VEGFR-2 are determined by Western blotting or ELISA using an antibody specific for phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175).
 - Total VEGFR-2 levels are also measured as a loading control.
 - The IC50 value is the concentration of the compound that inhibits 50% of the VEGF-induced phosphorylation.



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